![molecular formula C16H9Cl3F3N3O4 B2919338 Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(3,4-dichloroanilino)carbonyl]oxy}imino)acetate CAS No. 882747-41-3](/img/structure/B2919338.png)
Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(3,4-dichloroanilino)carbonyl]oxy}imino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(3,4-dichloroanilino)carbonyl]oxy}imino)acetate is a useful research compound. Its molecular formula is C16H9Cl3F3N3O4 and its molecular weight is 470.61. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(3,4-dichloroanilino)carbonyl]oxy}imino)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(3,4-dichloroanilino)carbonyl]oxy}imino)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dearomatization and C−H Deprotonation
Research on group 2 dialkyl compounds interacting with bis(imino)pyridine ligands has shown the capability of these compounds, including variants of methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(3,4-dichloroanilino)carbonyl]oxy}imino)acetate, to undergo pyridine dearomatization and subsequent deprotonation. This process results in the formation of mononuclear compounds for certain metals and cyclic hexameric arrays for others, revealing the impact of metal identity and charge density on the transformation efficacy (Arrowsmith, Hill, & Kociok‐Köhn, 2010).
Synthesis of 2-Methylpyridines
The compound plays a role in the synthesis of 2-methylpyridines, demonstrated in a study where aryl methyl ketoxime acetates and triethylamine were used, employing iodine to trigger N-O bond cleavage and introducing methyl groups. This is noteworthy for its efficiency in forming pyridines directly from triethylamine (Gao et al., 2018).
Electrochemical CO2 Reduction
In electrochemical CO2 reduction studies, certain ionic liquids, closely related to the compound , have been found to modulate the reduction process, highlighting the role of the medium in influencing reduction products. This research provides insights into how similar compounds might be used in carbon dioxide reduction applications (Sun et al., 2014).
Molecular Modeling and Thermodynamic Studies
The compound's related ionic liquids have been studied using molecular dynamics and experiments, revealing insights into thermodynamic and transport properties. Such research is vital for understanding how similar compounds behave under different conditions (Cadena et al., 2006).
Catalytic Applications in Organic Reactions
Studies involving bis(imino)pyridine cobalt complexes, closely related to the chemical structure , have shown potential in catalyzing various organic reactions, including hydroboration and olefin isomerization. This indicates a possible application of the compound in catalysis and organic synthesis (Obligacion & Chirik, 2013).
properties
IUPAC Name |
methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(3,4-dichlorophenyl)carbamoyloxyimino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3F3N3O4/c1-28-14(26)13(12-11(19)4-7(6-23-12)16(20,21)22)25-29-15(27)24-8-2-3-9(17)10(18)5-8/h2-6H,1H3,(H,24,27)/b25-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYMTQKFZUFUQU-MXAYSNPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NOC(=O)NC1=CC(=C(C=C1)Cl)Cl)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=N\OC(=O)NC1=CC(=C(C=C1)Cl)Cl)/C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(3,4-dichloroanilino)carbonyl]oxy}imino)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

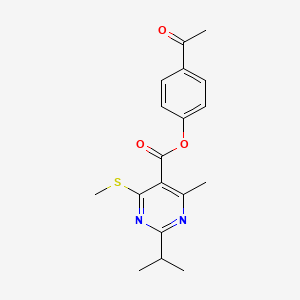
![N'-({[1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B2919259.png)
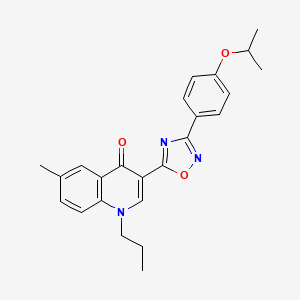

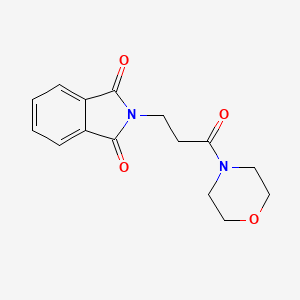


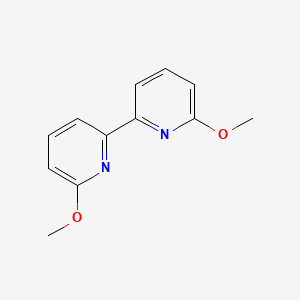
![N-(3,5-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2919269.png)

![Ethyl 5-[[4-(diethylsulfamoyl)benzoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2919271.png)
![(2-(2-fluorophenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2919274.png)
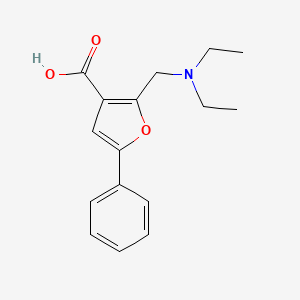
![N,6-dimethyl-N-(2-(methylamino)-2-oxoethyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2919276.png)